![molecular formula C8H15NO B2521397 2-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethan-1-amine CAS No. 1369381-64-5](/img/structure/B2521397.png)
2-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethan-1-amine
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Overview
Description
“2-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethan-1-amine” is a chemical compound with the CAS Number: 1369381-64-5 . It has a molecular weight of 141.21 . The IUPAC name for this compound is 2-(7-oxabicyclo[2.2.1]hept-2-yl)ethylamine . The physical form of this compound is liquid .
Molecular Structure Analysis
The InChI code for “2-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethan-1-amine” is 1S/C8H15NO/c9-4-3-6-5-7-1-2-8(6)10-7/h6-8H,1-5,9H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethan-1-amine” include a molecular weight of 141.21 , a physical state of liquid , and storage at room temperature .
Scientific Research Applications
Synthesis of Derivatives
The compound is used in the synthesis of 7-Oxabicyclo[2.2.1]heptane and its derivatives . The synthesis process involves several steps, including the use of Baker’s yeast, ethoxyethyl ether acidic hydrolysis, and iodoetherification .
Biological Activity
Many 7-Oxabicyclo[2.2.1]heptanes, including this compound, have interesting biological activity . They are found in nature and some of these have been found to be bioactive .
Asymmetric Total Synthesis
The compound is extremely useful as chiral auxiliaries for the total asymmetric synthesis of all kinds of natural products and bioactive compounds such as rare sugars and analogues, monosaccharides, and disaccharide mimetics .
Antineoplastic Activity
The diamine platinum complex of the compound has shown good antineoplastic activity against leukemia cells .
Glucose Sensing
A new hydroxylamine compound, 7-azabicyclo[2.2.1]heptan-7-ol (ABHOL), which is related to the compound , has been used in glucose sensing . The electrochemical characterization of ABHOL enables the electrochemical analysis of ethanol and glucose .
Polymer Generation
Unsubstituted 7-oxabicyclo[2.2.1]heptane and alkyl-substituted derivatives generate useful polymers upon oxa ring openings . On its side, 2-methylidene-7-oxanorbornane has been used in radical-induced alkene polymerizations .
Safety and Hazards
The safety information for “2-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethan-1-amine” includes several hazard statements: H302, H312, H315, H318, H332, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302) and causes skin irritation (H315). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .
Future Directions
The future directions for research on “2-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethan-1-amine” and similar compounds could involve exploring their potential applications in various fields, such as medicine or materials science. For example, some derivatives of 7-oxanorbornanes (7-oxabicyclo[2.2.1]heptanes) have shown interesting biological activity .
Mechanism of Action
Mode of Action
It’s known that the compound’s structure, particularly the 7-oxa ethereal bridge, plays a crucial role in its biological activity .
Biochemical Pathways
It’s suggested that both the 7-oxa ethereal bridge and the endo-dicarboxylic anhydride unit are necessary for a good inhibition of protein phosphatases .
Result of Action
It’s suggested that the compound’s effect on cells is associated with apoptosis .
properties
IUPAC Name |
2-(7-oxabicyclo[2.2.1]heptan-2-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c9-4-3-6-5-7-1-2-8(6)10-7/h6-8H,1-5,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBCARZMEFEVIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1O2)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{7-Oxabicyclo[2.2.1]heptan-2-yl}ethan-1-amine |
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